

Role of BTK inhibitors in multiple sclerosis pathogenesis

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An In-depth Technical Guide to the Role of Bruton's Tyrosine Kinase (BTK) Inhibitors in Multiple Sclerosis Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

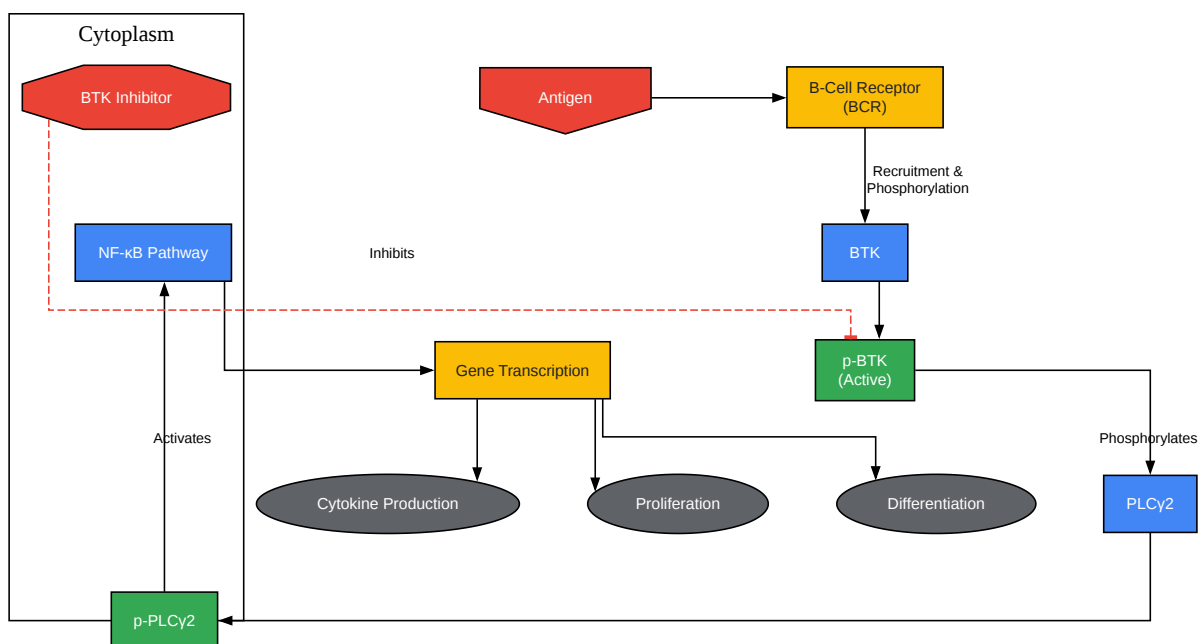
Multiple sclerosis (MS) is a chronic, immune-mediated neurodegenerative disease characterized by inflammation, demyelination, and axonal loss within the central nervous system (CNS).[1][2] While existing disease-modifying therapies (DMTs) primarily target the peripheral adaptive immune system, there is a significant unmet need for treatments that can address the compartmentalized inflammation within the CNS, a key driver of progressive disability.[3][4] Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target due to its pivotal role in the signaling pathways of both B cells and myeloid cells (including microglia and macrophages), which are central players in MS immunopathogenesis.[5][6] BTK inhibitors, small molecules capable of crossing the blood-brain barrier (BBB), offer a dual mechanism of action: modulating inflammatory responses in the periphery and directly targeting innate immune activation within the CNS.[4][7][8] This guide provides a comprehensive technical overview of the role of BTK in MS, the mechanism of action of BTK inhibitors, and a summary of the preclinical and clinical evidence supporting their development.

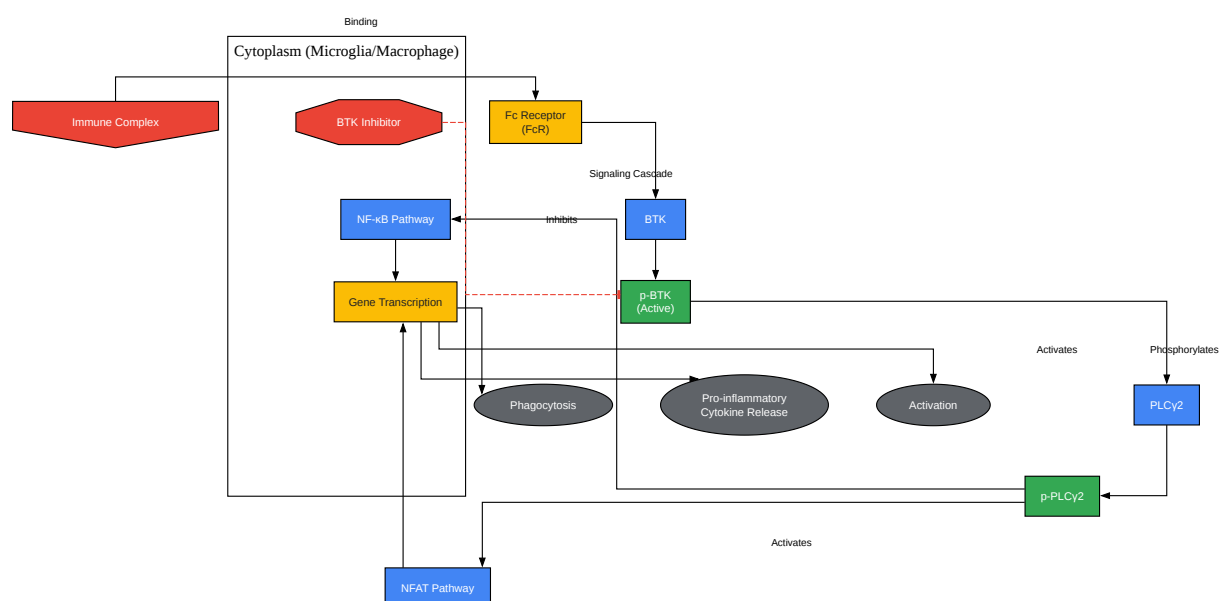
The Role of Bruton's Tyrosine Kinase in MS Pathogenesis

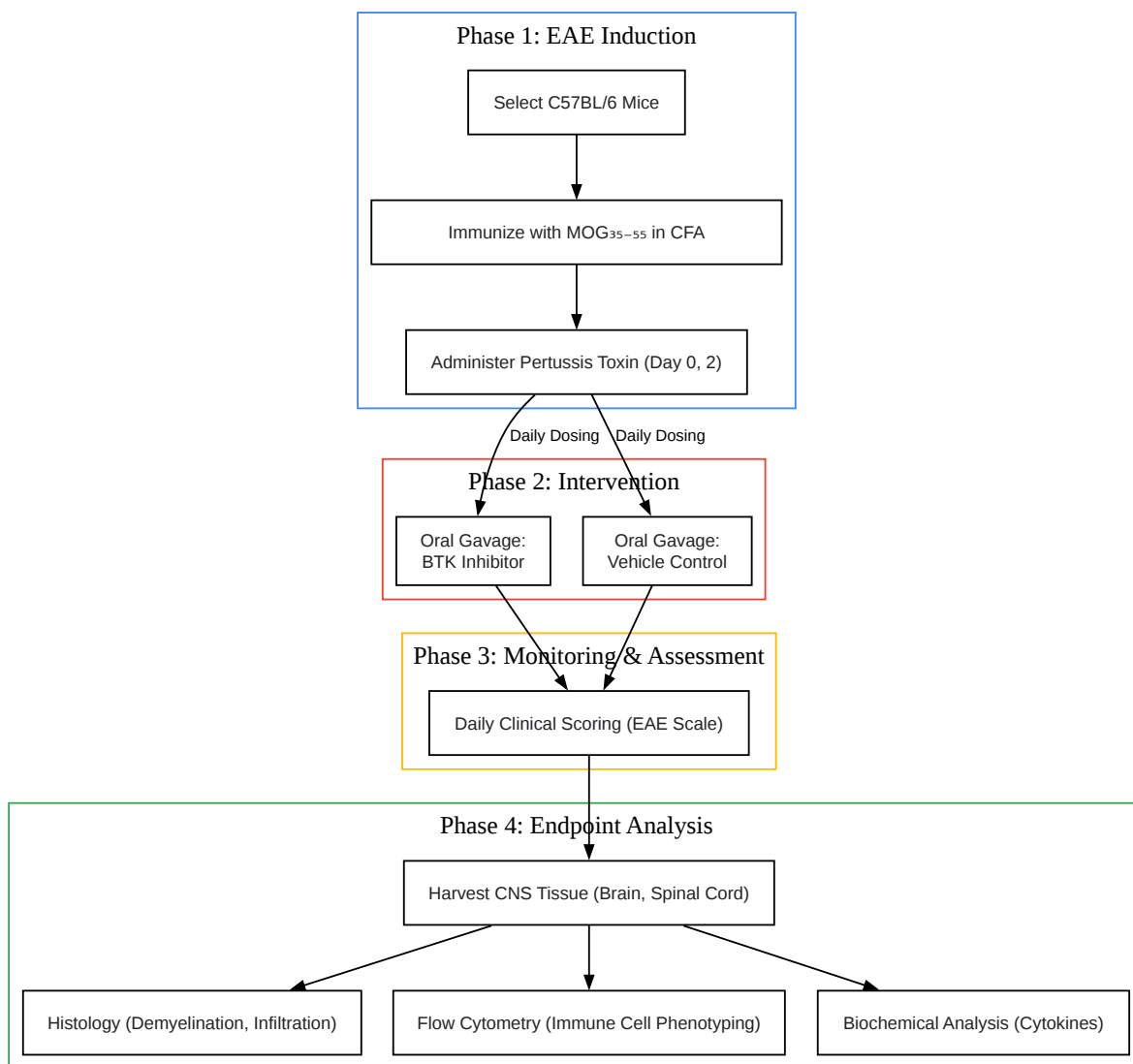
BTK is a non-receptor cytoplasmic tyrosine kinase belonging to the Tec family, expressed in B lymphocytes and myeloid lineage cells such as macrophages, microglia, monocytes, and mast cells.[2][9] It is a crucial signaling molecule downstream of various receptors, making it a key regulator of both adaptive and innate immunity.[10]

BTK in B-Cell Pathophysiology

In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling cascade.[2][10] Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream pathways, including phospholipase C- γ 2 (PLC γ 2) and nuclear factor-kappa B (NF- κ B).[11][12] This cascade is critical for B-cell proliferation, maturation, differentiation, and the production of antibodies and pro-inflammatory cytokines like TNF- α and IFN- γ . [10][13] In MS, autoreactive B cells are thought to contribute to pathogenesis through antigen presentation to T cells and the secretion of pathogenic autoantibodies and cytokines, processes dependent on BTK signaling.[13][14] Pharmacologic inhibition of BTK can modulate these aberrant B-cell functions without causing widespread cell depletion, a potential advantage over anti-CD20 therapies.[14][15]







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References

- 1. Role of the Bruton tyrosine kinase pathway in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's Tyrosine Kinase Inhibition in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. Frontiers | The contribution of BTK signaling in myeloid cells to neuroinflammation [frontiersin.org]
- 10. msviewsandnews.org [msviewsandnews.org]
- 11. researchgate.net [researchgate.net]
- 12. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
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